molecular formula C9H12N6O4 B1244561 7-Deaza-2,8-diazaadenosine

7-Deaza-2,8-diazaadenosine

Cat. No.: B1244561
M. Wt: 268.23 g/mol
InChI Key: CFIATHHTHPGSJS-MWKIOEHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Deaza-2,8-diazaadenosine, with the systematic name 4-amino-7-(β-D-ribofuranosyl)-7H-pyrazolo[3,4-d][1,2,3]triazine, is a synthetic purine nucleoside analog engineered for advanced biochemical and structural studies . Its structure features a deaza modification at the 7-position and a diaza modification in the six-membered ring, replacing carbon atoms with nitrogen atoms . This alteration creates a nucleoside base isosteric to adenine but with distinct electronic properties and hydrogen-bonding patterns . Crystallographic analysis shows its ribofuranose moiety adopts an S-type (C2'-endo–C1'-exo) sugar pucker, and the molecule forms a three-dimensional network stabilized by multiple N-H...O, O-H...N, and O-H...O hydrogen bonds in the solid state .The primary research value of this compound lies in its unique base-pairing properties and its role as a key intermediate for synthesizing fluorescent nucleosides . It serves as a direct precursor for 1,N6-etheno-7-deaza-2,8-diazaadenosine, a strongly fluorescent derivative with an emission maximum at 531 nm (phosphate buffer, pH 7.0) . This makes the compound valuable for developing fluorescent probes and for studies investigating nucleic acid dynamics and interactions. Furthermore, the modified heterocyclic base is a valuable tool for probing the substrate specificity of enzymes such as purine nucleoside phosphorylase (PNP), providing insights into enzyme mechanism and adaptability . While this compound itself is characterized for fundamental research, related 7-deaza-adenosine analogs have demonstrated potent and selective inhibition of viral polymerases, such as the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), highlighting the broader therapeutic potential of this class of nucleosides in antiviral drug discovery .This product is intended for research purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N6O4

Molecular Weight

268.23 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminopyrazolo[3,4-d]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C9H12N6O4/c10-7-3-1-11-15(8(3)13-14-12-7)9-6(18)5(17)4(2-16)19-9/h1,4-6,9,16-18H,2H2,(H2,10,12,13)/t4-,5-,6-,9-/m1/s1

InChI Key

CFIATHHTHPGSJS-MWKIOEHESA-N

Isomeric SMILES

C1=NN(C2=NN=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=NN(C2=NN=NC(=C21)N)C3C(C(C(O3)CO)O)O

Synonyms

7-deaza-2,8-diazaadenosine

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7 Deaza 2,8 Diazaadenosine

Classical and Novel Synthetic Pathways for the 7-Deaza-2,8-diazaadenine Nucleobase

The construction of the 7-deaza-2,8-diazaadenine core and its subsequent glycosylation to form the desired nucleoside have been approached through various synthetic strategies. These methods often involve the transformation of related heterocyclic precursors.

The Vorbrüggen glycosylation is a widely used method for the formation of N-glycosidic bonds in nucleoside synthesis. In the context of 7-deaza-2,8-diazaadenosine, this approach has been utilized for the direct glycosylation of the corresponding nucleobase, 8-aza-7-deazaadenine (also known as 4-aminopyrazolo[3,4-d]pyrimidine). rsc.orgrsc.org This reaction typically involves the condensation of a silylated heterocyclic base with a protected sugar derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or BF₃·Et₂O in a suitable solvent like nitromethane. rsc.orgrsc.orgnih.gov

While effective, the Vorbrüggen glycosylation of weakly reactive nucleobases can sometimes be complicated by side reactions. nih.gov For instance, the choice of solvent can be critical, as solvents like acetonitrile (B52724) have been observed to compete with the nucleobase, leading to the formation of by-products. nih.gov In such cases, alternative solvents like 1,2-dichloroethane (B1671644) may be preferred to improve reaction yields and purity. nih.gov The efficiency of the glycosylation can also be influenced by the specific protecting groups on the sugar and the nature of the nucleobase itself. uantwerpen.be

An alternative and often more efficient route to this compound involves the chemical transformation of a more readily accessible precursor, 8-aza-7-deazaadenosine. rsc.orgrsc.org This multi-step strategy leverages the reactivity of the purine-like ring system to achieve the desired diaza-substitution.

Table 1: Key Synthetic Intermediates and Reagents

Compound/Reagent Role in Synthesis Reference
8-Aza-7-deazaadenine Nucleobase precursor for glycosylation rsc.orgrsc.org
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Protected sugar for glycosylation rsc.orgrsc.org
BF₃·Et₂O / TMSOTf Lewis acid catalyst for glycosylation rsc.orgrsc.orgnih.gov
8-Aza-7-deazaadenosine Precursor for conversion to this compound rsc.orgrsc.orgnih.gov
Chloroacetaldehyde (B151913) Reagent for formation of the etheno bridge rsc.org
Sodium Nitrite (NaNO₂) Reagent for diazotization and ring closure rsc.orgnih.gov

Vorbrüggen Glycosylation Approaches for Nucleoside Formation

Synthesis of this compound Phosphoramidite (B1245037) Derivatives for Oligonucleotide Incorporation

To incorporate this compound into oligonucleotides using automated solid-phase synthesis, it must first be converted into a phosphoramidite building block. nih.govacs.org This process typically involves several steps. First, the 5'-hydroxyl group of the nucleoside is selectively protected with a dimethoxytrityl (DMT) group. Subsequently, the 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base.

The resulting this compound phosphoramidite can then be used in standard solid-phase oligonucleotide synthesis protocols. nih.govacs.org The stability and coupling efficiency of this modified phosphoramidite are crucial for the successful synthesis of oligonucleotides containing this analog. generi-biotech.comglenresearch.com The incorporation of such modified nucleosides allows for the study of their effects on DNA and RNA structure, stability, and recognition by enzymes. acs.org

Derivatization Strategies for Functionalization and Analog Development

The this compound scaffold serves as a platform for the development of functionalized analogs with specific properties, such as fluorescence. These derivatives are valuable tools for biophysical and biochemical studies.

As mentioned in the synthetic pathway (Section 2.1.2), 1,N⁶-etheno-7-deaza-2,8-diazaadenosine is a key intermediate in the synthesis of the parent nucleoside. rsc.orgrsc.orgnih.gov However, this etheno-bridged derivative is also of significant interest in its own right due to its fluorescent properties. rsc.orgnih.gov The etheno bridge locks the nucleobase in a specific conformation and extends the chromophore, leading to fluorescence emission. rsc.org

The synthesis of 1,N⁶-etheno-7-deaza-2,8-diazaadenosine starts from 8-aza-7-deazaadenosine, which is first treated with chloroacetaldehyde to form 1,N⁶-etheno-8-aza-7-deazaadenosine. rsc.org This intermediate undergoes ring opening with a base, followed by diazotization and ring closure to yield the target fluorescent nucleoside. rsc.org The fluorescence of this compound is sensitive to its environment, making it a potential probe for studying nucleic acid structure and dynamics. rsc.org

Table 2: Spectroscopic Properties of 1,N⁶-Etheno-7-deaza-2,8-diazaadenosine

Property Value Conditions Reference
Fluorescence Emission Maximum 531 nm Phosphate (B84403) buffer (pH 7.0) rsc.orgrsc.orgnih.gov

Beyond the intrinsically fluorescent etheno-derivatives, other strategies are employed to create fluorescently labeled this compound analogs. These approaches often involve the attachment of an external fluorophore to the nucleobase. Recent research has focused on the design and synthesis of environmentally sensitive fluorescent this compound derivatives. nihon-u.ac.jpnihon-u.ac.jp This involves the introduction of fluorophores whose emission properties are sensitive to the local environment, such as the polarity or viscosity of the surrounding medium. Such probes are highly valuable for detecting specific nucleic acid sequences or studying conformational changes in DNA and RNA. rsc.org The development of these derivatives expands the toolkit available for nucleic acid research, enabling more sophisticated fluorescence-based assays. nihon-u.ac.jpnihon-u.ac.jp

Halogenated Derivatives (e.g., 7-halogenated, 8-halogenated)

The introduction of halogens onto the 7-deazapurine scaffold serves as a crucial step for further chemical modifications, often through cross-coupling reactions. While direct halogenation of this compound is not extensively documented, methods applied to closely related 7-deazapurine nucleosides provide a clear blueprint for these transformations.

7-Halogenation: The regioselective halogenation at the C7 position of the 7-deazapurine ring system is influenced by the substituents on the pyrimidine (B1678525) ring. For 7-deaza-2'-deoxyguanosine (B613789), direct iodination at the C7 position can be achieved by first protecting the 2-amino group with an isobutyryl group. seela.net Treatment of this protected nucleoside with N-iodosuccinimide (NIS) in dimethylformamide (DMF) yields the 7-iodo derivative as the major product, although the formation of a 7,8-diiodo side product can occur. seela.net A similar strategy could be envisioned for this compound. The synthesis of 7-halogenated 8-aza-7-deaza-2'-deoxyguanosines has also been reported, providing further precedent for these transformations. nih.govnih.gov

8-Halogenation: Electrophilic substitution at the C8 position is favored in 7-deazapurine nucleosides that possess a 2-amino group, as this group can stabilize the sigma complex formed during the attack at C8. seela.net Regioselective iodination at the C8 position of 7-deaza-2'-deoxyguanosine has been accomplished using NIS in DMF, affording the 8-iodo isomer. seela.net

Dihalogenation: The synthesis of 7,8-dihalogenated 7-deaza-2'-deoxyguanosine derivatives has been successfully demonstrated. benthamscience.com Starting from 3',5'-di-O-acetyl-7-deaza-2'-deoxyguanosine, treatment with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) in DMF can yield the corresponding 7,8-dichloro, 7,8-dibromo, and 7,8-diiodo nucleosides. benthamscience.comresearchgate.net For instance, using 2.0 equivalents of NCS resulted in the 7,8-dichloro compound, while 2.0 equivalents of NBS or 2.5 equivalents of NIS afforded the dibromo and diiodo analogs, respectively. benthamscience.com Subsequent deprotection with ammonia (B1221849) in methanol (B129727) provides the final dihalogenated nucleosides. benthamscience.com These methods highlight a viable pathway for producing dihalogenated versions of this compound.

ReagentPosition(s) HalogenatedStarting Material (Analog)Reference
N-Iodosuccinimide (NIS)C7 (major), C7/C8 (minor)N2-isobutyryl-7-deaza-2'-deoxyguanosine seela.net
N-Iodosuccinimide (NIS)C87-deaza-2'-deoxyguanosine seela.net
N-Chlorosuccinimide (NCS)C7, C83',5'-di-O-acetyl-7-deaza-2'-deoxyguanosine benthamscience.com
N-Bromosuccinimide (NBS)C7, C83',5'-di-O-acetyl-7-deaza-2'-deoxyguanosine benthamscience.com
N-Iodosuccinimide (NIS)C7, C83',5'-di-O-acetyl-7-deaza-2'-deoxyguanosine benthamscience.com

C2'-Methylated Analogs

Modification of the sugar moiety, particularly at the C2' position, is a common strategy to enhance the metabolic stability and modulate the biological activity of nucleoside analogs. The synthesis of 2'-C-methylated nucleosides is a challenging endeavor, often requiring either a linear approach involving modification of a pre-formed nucleoside or a convergent approach where the modified sugar is condensed with the nucleobase. nih.gov

Research into 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides has demonstrated the feasibility of these syntheses. nih.govnih.gov These studies, while not on the 2,8-diaza scaffold, combined a 2'-deoxy-2'-fluoro-2'-C-methyl ribosyl sugar with various 7-deazapurine bases. nih.gov The synthesis of 2-C-methyl derivatives of 7-deazapurine ribonucleosides has also been reviewed, indicating this is an area of active investigation within this class of compounds. benthamscience.com The developed synthetic protocols, whether linear or convergent, for related 7-deazapurines could be adapted for the synthesis of C2'-methylated this compound. The primary challenge lies in the construction of the C2'-methylated ribofuranose precursor and its subsequent efficient and stereoselective glycosylation with the 7-deaza-2,8-diazaadenine base.

Stereochemical Control and Yield Optimization in this compound Synthesis

The synthesis of this compound and its analogs involves several critical steps where stereochemistry and yield must be carefully controlled. The key transformation is the N-glycosylation reaction, which forms the bond between the sugar moiety and the heterocyclic base.

Stereochemical Control: Achieving the desired β-anomer is paramount, as it mimics the stereochemistry of natural nucleosides. Nucleobase anion glycosylation has been shown to be a highly effective method for achieving stereoselectivity. This reaction is typically regioselective for the pyrrole (B145914) nitrogen (N7) and stereoselective for the formation of the β-nucleoside. researchgate.net For instance, the glycosylation of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a 2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide derivative exclusively yielded the β-D-anomer. mdpi.com The choice of Lewis acid and its stoichiometry can also be critical for controlling regioselectivity during glycosylation, as seen in the synthesis of LNA-8-aza-7-deazapurine analogs where excess Lewis acid led to N8-isomers, while a reduced amount favored the desired N9 glycosylation. nii.ac.jp In some cases, enzymatic methods using nucleoside phosphorylases offer excellent regio- and stereoselectivity, providing a powerful alternative to chemical synthesis. mdpi.comresearchgate.net

Challenges and Advancements in Scalable Synthesis for Research Applications

The transition from laboratory-scale synthesis to a scalable process suitable for producing larger quantities of this compound for extensive research presents several challenges. These challenges are common to the synthesis of many complex nucleoside analogs.

Challenges:

Cost and Complexity: The synthesis of nucleoside analogs often involves multi-step sequences with expensive starting materials, reagents, and catalysts. d-nb.info Protecting group manipulations and chromatographic purifications add to the complexity and cost, making scale-up difficult.

Thermodynamic Equilibria: Some reactions, particularly enzymatic ones, are limited by thermodynamic equilibrium, which can hinder the achievement of high conversion rates, a crucial factor for industrial production. tandfonline.comtandfonline.com

Advancements:

Biocatalysis and Chemoenzymatic Routes: A significant advancement in nucleoside analog synthesis is the increasing use of enzymes. Biocatalytic methods, employing enzymes like nucleoside phosphorylases and kinases, offer high regio- and stereoselectivity under mild conditions, often reducing the need for protecting groups and simplifying purification. researchgate.nettandfonline.comtandfonline.com Chemoenzymatic approaches, which combine the best of chemical and enzymatic steps, are emerging as powerful strategies for the efficient and scalable production of complex nucleosides. nih.gov

Flow Chemistry: The implementation of continuous flow technologies is another promising advancement. Flow chemistry can offer better control over reaction parameters (temperature, pressure, mixing), improved safety, and the potential for easier scale-up compared to traditional batch processing.

Process Optimization: Systematic optimization of reaction parameters, such as catalyst loading, solvent choice, and temperature profiles, is crucial for improving the efficiency and robustness of a synthetic route for scale-up. jmst.info The development of a reproducible multi-gram scale synthesis for a related 7-deazapurine nucleoside is a testament to the success of such optimization efforts. d-nb.info

Overcoming the challenges of scalable synthesis is essential to enable the broader scientific community to investigate the properties and potential applications of novel compounds like this compound.

Structural and Conformational Analysis of 7 Deaza 2,8 Diazaadenosine and Its Derivatives

Crystallographic Studies (Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction provides precise atomic coordinates, allowing for an unambiguous determination of the molecule's structure in the solid state. uol.defzu.cz This technique has been instrumental in defining the conformational preferences of 7-Deaza-2,8-diazaadenosine.

The orientation of the pyrazolo[3,4-d] nih.govresearchgate.netrsc.orgtriazine base relative to the ribose sugar is described by the N-glycosyl bond torsion angle (χ). For this compound, this angle has been determined to be -83.2 (3)°. nih.gov This value places the nucleoside in a high anti-conformation, a specific rotational arrangement where the base is positioned away from the sugar ring. nih.gov This contrasts with the typical anti conformation found in many purine (B94841) nucleosides but is a characteristic feature of certain 8-aza-nucleoside analogues. acs.org

The conformation of the five-membered ribofuranose ring, known as sugar pucker, is a critical determinant of nucleic acid structure. glenresearch.com In this compound, the ribose moiety adopts a C2'-endo-C1'-exo (²T₁) conformation. nih.gov This is classified as an S-type sugar pucker, which is characterized by a pseudorotation phase angle (P) of 152.4° and a maximum puckering amplitude (τm) of 35.0°. nih.gov The S-type pucker is commonly observed in B-form DNA. glenresearch.com

The orientation of the exocyclic C5'-hydroxyl group is defined by the torsion angle gamma (γ) around the C4'-C5' bond. The crystallographic data for this compound shows a γ angle of 52.0 (3)°. nih.gov This corresponds to a +sc (synclinal), or gauche,gauche (gg), conformation, which is one of the three stable staggered conformations for this bond. nih.gov

Table 1: Key Conformational Parameters of this compound from Single-Crystal X-ray Diffraction nih.gov
ParameterDescriptionObserved ValueConformation
N-Glycosyl Torsion Angle (χ)O4'-C1'-N7-C5 bond angle-83.2 (3)°High anti
Sugar Pucker (Ribofuranose)Conformation of the furanose ringC2'-endo-C1'-exo (²T₁)S-type
Pseudorotation Phase Angle (P)Defines the type of sugar pucker152.4°S-type
Max. Puckering Amplitude (τm)Degree of ring puckering35.0°N/A
Exocyclic Bond Conformation (γ)C3'-C4'-C5'-O5' bond angle52.0 (3)°+sc (gauche,gauche)

In the crystalline state, molecules of this compound are interconnected through a robust, three-dimensional hydrogen-bonding network. nih.gov These non-covalent interactions are crucial for the stability of the crystal lattice. wikipedia.org The observed hydrogen bonds involve the amino group and the ribose hydroxyl groups acting as donors, and the nitrogen and oxygen atoms of adjacent molecules acting as acceptors. Specifically, N-H···O, O-H···N, and O-H···O interactions have been identified, creating a tightly packed and stable crystalline structure. nih.gov

Exocyclic C4'-C5' Bond Conformation (e.g., +sc, gauche,gauche)

Solution-State Conformational Analysis (e.g., NMR Spectroscopy)

While X-ray crystallography provides a static picture of the molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to study the conformational dynamics in solution. nih.gov Conformational analyses of this compound and its derivatives in aqueous solution have been performed. rsc.orgnih.gov These studies are essential for understanding the molecule's behavior in a physiological environment. For related deazapurine nucleosides, NMR studies, often based on proton-proton coupling constants and Nuclear Overhauser Effect (NOE) data, have shown that the preferred conformations in solution are generally consistent with those determined in the solid state. researchgate.net This suggests that the S-type sugar pucker and the anti-type glycosidic bond orientation are likely maintained in an aqueous environment for this compound.

Impact of Chemical Modifications on Electronic Structure and Conformation

The intrinsic properties of this compound can be significantly altered through chemical modifications, leading to changes in both its electronic landscape and conformational preferences. These modifications can range from simple substitutions to the introduction of larger functional groups, each exerting a distinct influence on the molecule's behavior.

One notable modification is the formation of the 1,N6-etheno derivative, 1,N6-etheno-7-deaza-2,8-diazaadenosine. nih.govrsc.org This alteration involves the addition of an etheno bridge, which introduces a new ring system and significantly impacts the electronic properties of the nucleobase. nih.govrsc.org A key consequence of this modification is a notable shift in the fluorescence emission spectrum. The fluorescence of 1,N6-etheno-7-deaza-2,8-diazaadenosine exhibits an emission maximum at 531 nm in a phosphate (B84403) buffer at pH 7.0. nih.govrsc.org This is a bathochromic shift (a shift to a longer wavelength) when compared to the 495 nm emission maximum of 1,N(6)-etheno-2-azaadenosine. nih.govrsc.org This change in the electronic structure highlights the influence of the additional nitrogen at position 8 and the deaza modification at position 7.

Furthermore, the introduction of substituents at various positions of the deazapurine ring system can fine-tune the electronic and conformational properties. For instance, the development of environmentally sensitive fluorescent derivatives of this compound has been a subject of research. nihon-u.ac.jp These modifications are designed to create probes whose fluorescence is responsive to their local environment, indicating that the electronic structure is readily modulated by substituent effects. nihon-u.ac.jp

The table below summarizes the key conformational parameters of this compound as determined by X-ray crystallography. nih.gov

ParameterValueDescription
N-glycosylic Torsion Angle (χ) -83.2 (3)°Defines the orientation of the nucleobase with respect to the sugar moiety. The value indicates a high anti conformation.
Sugar Pucker C2'-endo-C1'-exo ((2)T(1))Describes the conformation of the ribofuranose ring. This is an S-type pucker.
Pseudorotation Phase Angle (P) 152.4°A parameter characterizing the sugar pucker.
Maximum Pucker Amplitude (τm) 35.0°Indicates the degree of puckering in the sugar ring.
C4'-C5' Bond Torsion Angle (γ) 52.0 (3)°Describes the conformation around the exocyclic C4'-C5' bond, indicating a +sc (gauche,gauche) conformation.

Comparative Structural Analysis with Canonical Nucleosides and Other Analogs

To fully appreciate the unique structural features of this compound, a comparative analysis with canonical nucleosides and other analogs is essential. The conformation of a nucleoside is a critical determinant of its ability to be recognized by enzymes and to form stable base pairs in nucleic acid structures.

In its crystalline state, this compound adopts a high anti conformation for the N-glycosylic bond, with a torsion angle (χ) of -83.2°. nih.gov This is within the typical anti range observed for canonical purine nucleosides in B-DNA, though on the higher end. The ribofuranose moiety exhibits a C2'-endo-C1'-exo (S-type) sugar pucker. nih.gov The conformation around the exocyclic C4'-C5' bond is +sc (gauche,gauche). nih.gov This combination of conformational parameters is crucial for its potential interactions within a biological context.

The introduction of halogens or other groups at the 7-position of 7-deazapurine nucleosides can significantly influence duplex stability in DNA. researchgate.net For example, 7-substituted 8-aza-7-deazapurines have been shown to lead to a significant stabilization of DNA duplexes when compared to their parent purine counterparts. researchgate.net This stabilization is attributed to favorable electronic and stacking interactions.

The table below provides a comparative overview of the conformational parameters of this compound and a related analog, 2'-deoxy-7-propynyl-7-deazaadenosine. nih.govresearchgate.net

CompoundN-glycosylic Torsion Angle (χ)Sugar PuckerC4'-C5' Bond Conformation
This compound -83.2 (3)° (high anti)C2'-endo-C1'-exo (S-type)+sc (gauche,gauche)
2'-Deoxy-7-propynyl-7-deazaadenosine -130.7 (2)° (anti)C2'-endo-C3'-exo (S-type)-ap (trans)

This comparison reveals that while both molecules maintain an S-type sugar pucker, the specific substitution at the 7-position and the nature of the sugar (ribose vs. deoxyribose) can lead to distinct glycosylic torsion angles and exocyclic bond conformations. nih.govresearchgate.net The three-dimensional structure of this compound is stabilized by an extensive network of hydrogen bonds, including N-H···O, O-H···N, and O-H···O interactions, which contribute to the formation of a stable, close-packed structure. nih.gov

Spectroscopic Characterization and Applications As Biochemical Probes

Photophysical Properties of 7-Deaza-2,8-diazaadenosine Derivatives

The defining feature of these adenosine (B11128) analogs for their use as biochemical probes is their fluorescence. The modification of the purine (B94841) core by replacing the carbon at position 7 with nitrogen (in 8-azapurines) or removing the nitrogen at position 7 (in 7-deazapurines) significantly alters the electronic properties of the molecule, often leading to compounds with useful fluorescence characteristics. rsc.org

The absorption and emission properties of this compound derivatives are highly dependent on the specific chemical modifications made to the core structure. Research has shown that a variety of substitutions can be used to tune these properties for specific applications.

For instance, the fluorescent derivative 1,N6-Etheno-7-deaza-2,8-diazaadenosine exhibits a distinct fluorescence emission maximum at 531 nm when measured in a phosphate (B84403) buffer at pH 7.0. acs.org This significant emission in the visible spectrum makes it a viable candidate for fluorescent probing applications.

Further derivatization, such as the introduction of aromatic or heterocyclic substituents, can systematically alter the spectral properties. Studies on various fused 7-deazapurine nucleosides have revealed a broad range of emission wavelengths, as detailed in the table below. This tunability is a key advantage in designing probes for multiplex assays or for use with specific laser excitation sources.

Table 1: Emission Maxima of Various 7-Deazapurine Derivatives
Derivative ClassEmission Maxima (λem)Reference
1,N6-Etheno-7-deaza-2,8-diazaadenosine531 nm acs.org
Benzothieno-fused 7-deazapurine ribonucleosides362–554 nm acs.orgresearchgate.net
Polycyclic thieno-fused 7-deazapurine nucleosides359–424 nm nih.gov
N(9)-alkylated 2-amino-6-triazolyl-7-deazapurines468–472 nm beilstein-journals.org

The efficiency of the fluorescence process is described by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for a sensitive fluorescent probe. The fluorescence lifetime (τ), the average time the molecule spends in the excited state before returning to the ground state, is another critical parameter, particularly for dynamic studies.

Derivatives of 7-deazapurine and the closely related 8-azapurines exhibit a wide range of quantum yields and lifetimes. For example, a phenyl-thieno-fused 7-deazapurine nucleoside shows a remarkably high quantum yield of up to 48% (Φf = 0.48) in water. nih.gov In contrast, many fluorescent probes suffer from quenching in aqueous environments. The fluorescence properties of these compounds can be significantly influenced by their chemical structure, as shown in the table below.

The fluorescence lifetime of 8-azaadenosine (B80672) has been measured at 0.8 ns, while its 2,6-diamino-8-azapurine-N8-β-D-riboside derivative exhibits a significantly longer lifetime of 10.5 ns, demonstrating the profound effect of substitution on excited-state dynamics. nih.gov

Table 2: Fluorescence Quantum Yields (Φf) and Lifetimes (τ) of Selected Deazapurine and Azapurine Derivatives
Compound/Derivative ClassQuantum Yield (Φf)Lifetime (τ)Reference
Phenyl-thieno-fused 7-deazapurine nucleosideup to 0.48Not specified nih.gov
N(9)-alkylated 2-amino-6-triazolyl-7-deazapurines0.50–0.56 (in MeCN)Not specified beilstein-journals.org
Quinolino-fused 7-deazapurine nucleosides0.046–0.51Not specified acs.org
8-Azaadenosine0.0680.8 ns nih.gov
2,6-Diamino-8-azapurine-N8-β-D-riboside0.4110.5 ns nih.gov

A key feature of many deazapurine-based fluorophores is their environmental sensitivity. The fluorescence emission spectrum, intensity, and lifetime of these probes can change in response to alterations in the local environment, such as polarity, viscosity, or the presence of specific binding partners. This solvatochromism makes them excellent reporters of molecular interactions and microenvironmental changes.

For instance, certain N(9)-alkylated 2-amino-6-triazolyl-7-deazapurine derivatives exhibit intramolecular charge transfer (ICT) characteristics. beilstein-journals.org This leads to a high quantum yield (up to 74%) in a non-polar solvent like THF, demonstrating a strong dependence on the polarity of the environment. beilstein-journals.org Similarly, pyrene-conjugated 8-aza-7-deazapurine nucleosides show favorable photophysical properties because they are not susceptible to the fluorescence quenching often induced by neighboring nucleobases in a DNA strand. acs.org This resistance to quenching makes them more reliable reporters of nucleic acid structure.

Fluorescence Quantum Yields and Lifetimes

Application as Fluorescent Probes in Nucleic Acid Research

The unique photophysical properties of this compound derivatives and their congeners make them highly suitable for a range of applications in nucleic acid research, from diagnostics to fundamental studies of DNA and RNA biology.

One of the most significant challenges in polymerase chain reaction (PCR) and DNA sequencing is the presence of GC-rich sequences. These regions can form stable secondary structures (like hairpins) that impede the progress of DNA polymerase, leading to poor amplification or sequencing failures.

The guanosine (B1672433) analog, 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP), is widely used to overcome this issue. roche.com By replacing the N7 atom of the guanine (B1146940) base with a carbon, the potential for forming alternative Hoogsteen hydrogen bonds is eliminated. This reduces the stability of secondary structures without affecting the standard Watson-Crick base pairing required for DNA replication. trilinkbiotech.com The incorporation of 7-deaza-dGTP results in more efficient amplification of GC-rich templates and resolves band compression issues in gel electrophoresis, making it an invaluable tool in both conventional and real-time PCR assays. roche.com

Derivatives such as 7-deaza-8-aza-adenosine (which is isomeric with adenosine) can be used as fluorescent reporters. When labeled with a fluorophore like fluorescein, oligonucleotides containing these analogs are significantly less quenched compared to those containing the natural adenine (B156593) base, leading to a brighter and more easily detectable signal. glenresearch.com

Furthermore, pyrene-conjugated 8-aza-7-deazapurine nucleosides have been developed as sophisticated probes. A single modified base can significantly stabilize a DNA duplex, likely through enhanced stacking interactions. acs.org When two such pyrene-labeled probes are placed in close proximity on opposite strands of a duplex, they can produce a strong excimer fluorescence—a phenomenon where the emission is shifted to a longer wavelength. This excimer signal is highly sensitive to the distance and orientation between the two probes, making it an excellent tool for studying DNA conformational changes or detecting hybridization events. acs.org

Table of Mentioned Compounds

Table 3: List of Chemical Compounds
Compound Name
This compound
1,N6-Etheno-7-deaza-2,8-diazaadenosine
7-Deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP)
7-Deaza-8-aza-adenosine
8-Azaadenosine
2,6-Diamino-8-azapurine-N8-β-D-riboside
Fluorescein
Pyrene

Investigation of DNA Hybridization and Duplex Stability

The nucleoside analogue 7-deaza-2,8-diaza-2'-deoxyadenosine, when incorporated into a 12-mer DNA duplex, has demonstrated unique base pairing properties. acs.org Research indicates that this analogue forms a stable base pair with deoxyguanosine (dG) but not with deoxythymidine (dT). acs.org The stability of the novel base pair formed between 7-deaza-2,8-diaza-2'-deoxyadenosine and dG is comparable to that of the canonical deoxyadenosine-deoxythymidine (dA-dT) base pair. acs.org The absence of the nitrogen atom at the 7-position is thought to facilitate a "face-to-face" base pairing interaction with dG. acs.org

The stabilization effect is not limited to 7-deazapurines, as their 8-aza-7-deaza isomers also exhibit similar properties, with their presence in oligonucleotides leading to a slight stabilization relative to the natural A and G bases. glenresearch.com The incorporation of 7-deaza-dGTP into DNA by polymerases can also lead to duplexes with increased stability. bocascientific.com

Utilization in Other Spectroscopic Techniques (e.g., UV-Vis, Mass Spectrometry)

Spectroscopic methods such as UV-Vis and mass spectrometry are crucial for the characterization of this compound and its derivatives. The synthesis and properties of 1,N6-etheno-7-deaza-2,8-diazaadenosine, a precursor to this compound, have been studied, and its fluorescence properties have been characterized. nih.govsemanticscholar.org

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), has been explored as a rapid method for DNA sequencing. rockefeller.edu The stability of modified nucleosides like 7-deaza-guanosine and 7-deaza-adenosine under MALDI-MS conditions is a key factor. rockefeller.edu The fragmentation patterns of oligonucleotides containing these analogues are analyzed to determine their relative stability. rockefeller.edu For instance, the mass spectrum of a model 25-mer oligonucleotide d(T10XT14) can be used to monitor the fragmentation propensity at the modified nucleotide X. rockefeller.edu The introduction of 7-deaza purines has been considered to potentially enhance the stability of DNA fragments during mass spectrometric analysis, which could facilitate faster DNA sequencing. rockefeller.edu

UV-Vis spectroscopy is another standard technique used to characterize these compounds. nih.gov For example, UV absorption spectra are used to monitor the hybridization of oligonucleotides containing modified bases. rsc.org

Compound Index

Molecular and Biochemical Interaction Studies of 7 Deaza 2,8 Diazaadenosine

Interactions with Nucleic Acids and Polymerases

Substrate Properties for DNA Polymerases (e.g., Taq DNA Polymerase)

The triphosphate form of 7-deazaadenosine analogues, such as 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP), serves as a substrate for a variety of DNA polymerases, including the thermostable Taq DNA polymerase. roche.com The incorporation of these analogues into DNA is a key feature in several molecular biology applications. bocascientific.com The replacement of the N7 nitrogen with a carbon atom in the purine (B94841) ring does not inhibit the ability of DNA polymerases to recognize and incorporate the nucleotide into a growing DNA strand. trilinkbiotech.com This property allows for the synthesis of modified DNA strands where standard guanine (B1146940) is replaced by its 7-deaza analogue. roche.com This substitution is particularly useful in techniques requiring the amplification of DNA, such as the polymerase chain reaction (PCR).

Role in DNA Sequencing (e.g., Overcoming GC-rich Region Compression)

A significant application of 7-deaza purine analogues is in DNA sequencing, particularly for templates with high guanine-cytosine (GC) content. nih.govnih.gov GC-rich regions of DNA are prone to forming stable secondary structures, such as hairpins, which can cause DNA polymerase to stall or dissociate from the template. nih.govneb.com This leads to a phenomenon known as gel compression in Sanger sequencing, where bands on the sequencing gel are compressed together, making the sequence difficult to read.

By substituting dGTP with 7-deaza-dGTP in the sequencing reaction, the formation of these secondary structures is reduced. roche.com The absence of the N7 nitrogen in the guanine base disrupts the Hoogsteen hydrogen bonds that contribute to the stability of these structures. trilinkbiotech.comnih.gov This results in a more relaxed DNA template, allowing for smoother progression of the DNA polymerase and leading to improved resolution and legibility of the DNA sequence, especially in GC-rich regions. nih.gov Studies have shown that using 7-deaza-dGTP provides better resolution compared to dGTP and greater legibility over long sequences than other analogues like dITP.

Application of 7-Deaza-dGTP in DNA Sequencing

Challenge in SequencingRole of 7-Deaza-dGTPMechanism of ActionOutcome
GC-rich region compressionSubstitute for dGTPDisrupts Hoogsteen base pairing, reducing secondary structures. trilinkbiotech.comnih.govImproved sequence resolution and readability. nih.gov
Polymerase stallingFacilitates polymerase progressionPrevents formation of strong secondary structures that block the enzyme. nih.govneb.comGeneration of full-length sequencing products. nih.gov

Effects on DNA Duplex Structure and Stability (e.g., Major Groove Diminishment, Base Stacking Disruption)

The substitution of canonical purines with 7-deaza analogues induces notable changes in the structure and stability of the DNA duplex. The replacement of the N7 nitrogen with a carbon atom leads to a diminished structure in the major groove of the DNA. trilinkbiotech.com While this modification does not interfere with standard Watson-Crick base pairing, it can disrupt the stacking interactions between adjacent bases. trilinkbiotech.com

Interestingly, some studies report that the presence of 7-deaza-8-aza-adenine and 7-deaza-8-aza-guanine can be slightly stabilizing to oligonucleotides compared to their natural counterparts. glenresearch.com Conversely, other research indicates that DNA duplexes containing 7-deaza-dGTP exhibit increased stability. bocascientific.com The introduction of certain substituents at the 7-position, such as a propynyl (B12738560) group, has been shown to have a positive effect on DNA duplex stability. researchgate.netnih.gov This increased stability is attributed to the enhanced polarizability of the nucleobase and the hydrophobic nature of the propynyl group. nih.gov

Non-Standard Base Pairing Properties and "Universal Nucleoside" Characteristics

Certain 7-deazaadenosine analogues exhibit properties of "universal nucleosides," meaning they can pair with all four canonical DNA bases without significant discrimination. researchgate.net For instance, the N8-(2'-deoxyribofuranoside) of 8-aza-7-deazaadenine can form bidentate hydrogen-bonded base pairs with dA, dC, dG, and dT. researchgate.net These non-standard base pairs can adopt Watson-Crick or Hoogsteen geometries and fit within the DNA duplex with inter-glycosidic distances similar to those of natural base pairs. researchgate.net However, the 7-deaza purine monomers themselves lack critical groups for hydrogen bonding that are present in the natural bases. glenresearch.com

Modulation of Nucleic Acid Folding (e.g., Triplexes, G-quadruplexes)

The modification of purines at the 7-position plays a crucial role in modulating the formation of non-canonical nucleic acid structures like triplexes and G-quadruplexes. G-quadruplexes are four-stranded structures formed in guanine-rich sequences, stabilized by Hoogsteen hydrogen bonds between the guanines in a G-tetrad. mdpi.com The N7 atom of guanine is essential for this Hoogsteen base pairing. nih.gov

By replacing guanine with 7-deazaguanine, the formation of G-quadruplexes is abolished because the N7 atom is absent. nih.gov This property is utilized in experimental strategies to identify the presence and functional relevance of G-quadruplexes in long RNA molecules. nih.gov By comparing the structure of a native RNA with its 7-deazaguanine-substituted counterpart, researchers can pinpoint regions where G-quadruplexes are likely to form. nih.gov Similarly, 7-deaza-2'-deoxyxanthosine, a purine analogue of thymidine, is expected to have interesting effects on the structure of DNA triplexes. glenresearch.com

Enzyme Inhibition Studies (Focus on Molecular Mechanisms and Kinetics)

Research has explored the potential of 7-deazapurine nucleosides as inhibitors of various enzymes. For example, 7'-deaza-2'-deoxypurine nucleoside triphosphates have been investigated as inhibitors of human telomerase. The pyrazolo[3,4-d]pyrimidine scaffold, which is the core structure of 8-aza-7-deazapurines, has been a basis for developing inhibitors against parasitic enzymes from Trypanosoma cruzi and Leishmania. uantwerpen.be The mechanism of action often involves the analogue acting as a subversive substrate, being incorporated into the parasite's nucleic acids or metabolic pathways, leading to dysfunctional products. uantwerpen.be While specific kinetic data for 7-deaza-2,8-diazaadenosine is not extensively detailed in the provided context, the broader class of pyrazolo[3,4-d]pyrimidine nucleosides has shown biological activity that warrants further investigation into their specific enzyme inhibition profiles. acs.org

Inhibition of DNA Repair Enzymes (e.g., hMTH1)

The human MutT homolog 1 (hMTH1) enzyme plays a crucial role in cellular sanitation by hydrolyzing oxidized nucleoside triphosphates, such as 8-oxo-dGTP, thereby preventing their incorporation into DNA. nih.govnih.gov This function is particularly vital for the survival of cancer cells, making hMTH1 a therapeutic target. nih.gov While direct studies on this compound are limited in this context, extensive research on the closely related 7-deazapurine analogs, specifically 8-halogenated-7-deaza-2'-deoxyguanosine triphosphates (8-halogenated-7-deazadGTP), provides significant insights into the inhibition of hMTH1. nih.gov These guanosine-based analogs have been shown to be potent inhibitors of hMTH1. nih.govnih.gov

Researchers have developed these nucleotide analogs as mimics of the natural substrate, 8-oxo-dGTP. nih.gov Studies revealed that while these derivatives were poor substrates for hMTH1, they acted as strong inhibitors. nih.gov Further development led to 7,8-dihalogenated 7-deaza-dG derivatives, which also demonstrated strong inhibitory effects on the enzyme's activity. nih.gov

Kinetic analyses and computational docking simulations have confirmed that 7-deazapurine nucleotide analogs interact with the active site of the hMTH1 enzyme. nih.gov They function as competitive inhibitors, directly competing with the natural substrate, 8-oxo-dGTP. nih.gov These analogs, such as 8-halogenated-7-deazadGTP, exhibit strong competitive inhibition at nanomolar concentrations. nih.gov The inhibitory effect is attributed to the fact that they are poor substrates for hMTH1 and are hydrolyzed at a much slower rate than the natural substrate. nih.gov This slow rate of hydrolysis effectively blocks the enzyme's active site, preventing it from processing its intended target, 8-oxo-dGTP. nih.gov

The potent inhibitory effect of 7-deazapurine analogs on hMTH1 is linked to specific structural interactions within the enzyme's active site. nih.gov The slower rate of hydrolysis is believed to arise from distinct enzyme structural changes induced by the inhibitor. nih.gov Specifically, these analogs engage in different stacking interactions with the enzyme compared to the natural substrate. nih.gov Molecular dynamics simulations and docking studies of compounds like 7,8-dihalogenated 7-deaza-dG derivatives have helped to elucidate these interactions, confirming their binding within the active site of hMTH1. nih.gov

Competitive Inhibition Mechanisms

Telomerase Inhibition Studies

Telomerase is an enzyme crucial for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. nih.govbiosynth.com Its activity is present in the vast majority of immortalized and cancer cells but not in most normal somatic cells, making it a prime target for cancer chemotherapy. nih.gov Studies have identified 7-deazapurine nucleoside triphosphates as potent inhibitors of human telomerase. nih.gov

Specifically, 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP) and 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) have demonstrated significant inhibitory activity in cell-free biochemical assays. nih.gov Research indicates that these analogs are not only inhibitors but are also incorporated into the growing telomeric DNA by the telomerase enzyme. nih.gov However, this incorporation results in the premature shortening of the telomeric ladder. nih.gov When 7-deaza-dGTP replaces the natural dGTP substrate, it causes a shift and an increase in telomerase pause sites during DNA synthesis. nih.gov This novel approach of using 7-deaza nucleotides presents a potential strategy for designing new telomerase inhibitors. nih.gov

Table 1: Telomerase Inhibition by 7-Deazapurine Analogs

This table summarizes the 50% inhibitory concentrations (IC50) of 7-deaza-dATP and 7-deaza-dGTP against human telomerase activity.

CompoundIC50 (μM)Reference
7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP)8 nih.gov
7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP)11 nih.gov

Adenosine (B11128) Deaminase (ADA) Interactions

Adenosine Deaminase (ADA) is an enzyme involved in purine metabolism, catalyzing the deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. The interaction of various adenosine analogs with ADA has been a subject of significant research. Theoretical studies have been conducted to understand the structure of ADA complexes with different adenosine analogues, including various aza-, deaza-, and isomeric azadeazaanalogues of adenosine. acs.org These computational analyses explore the molecular interactions and binding conformations that govern the recognition of substrates and inhibitors by the enzyme. While specific experimental kinetic data for this compound with ADA is not detailed, related compounds have been studied, such as the enzymatic conversion of 1,N6-Etheno-7-deaza-2,8-diazaadenosine to this compound. acs.org

General Enzyme Kinetics Principles and Methodologies

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. patsnap.com It provides critical insights into how enzymes function, their catalytic mechanisms, and how their activity can be controlled by inhibitors. fiveable.me Understanding enzyme kinetics is fundamental in biochemistry and pharmacology, particularly in the development of new drugs. patsnap.comfiveable.me Key parameters derived from kinetic studies, such as the Michaelis constant (Km) and the maximum velocity (Vmax), describe the enzyme's affinity for its substrate and its maximum catalytic rate, respectively. fiveable.mekhanacademy.org Various graphical methods, including the Lineweaver-Burk plot, are used to visualize reaction data and determine these crucial kinetic constants. khanacademy.org These methodologies are essential for characterizing the mode of action of enzyme inhibitors. patsnap.com

The Michaelis-Menten model is a cornerstone of enzyme kinetics that describes the relationship between the initial reaction rate (v), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). patsnap.com The model is represented by the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]) . patsnap.com

Vmax (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate. At this point, the reaction rate is limited by the speed at which the enzyme can process the substrate, not by the substrate concentration. fiveable.mekhanacademy.org

Km (Michaelis Constant): This is the substrate concentration at which the reaction rate is half of Vmax. khanacademy.org Km is an inverse measure of the enzyme's affinity for its substrate; a lower Km value indicates a higher affinity, meaning the enzyme can achieve high efficiency even at low substrate concentrations. fiveable.mekhanacademy.org

This model is based on the assumption that the formation of an enzyme-substrate (ES) complex is a reversible step, while the conversion of the ES complex into product is irreversible under initial conditions. patsnap.com Analysis of how inhibitors alter Vmax and Km is crucial for determining the mechanism of inhibition (e.g., competitive, non-competitive). patsnap.comresearchgate.net While linear plots like the Lineweaver-Burk plot have historically been used, non-linear regression analysis of reaction data is now considered more accurate. researchgate.net

Table 2: Compound Names Mentioned in this Article

Lineweaver-Burk and Other Linearized Plots

In the kinetic analysis of enzyme inhibitors, linearized plots derived from the Michaelis-Menten equation have historically been employed to determine key kinetic parameters, such as the Michaelis constant (K_m) and the maximum velocity (V_max), as well as to elucidate the mechanism of inhibition. The most common of these is the double reciprocal plot, known as the Lineweaver-Burk plot.

Another example can be seen in the study of adenosine deaminase inhibitors, where the standard linearization method of Lineweaver-Burk was used to determine the inhibition constant (K_I). tandfonline.comtandfonline.com These plots are constructed by measuring the initial reaction velocity at various substrate concentrations in the presence and absence of the inhibitor. The reciprocal of the velocity (1/V) is then plotted against the reciprocal of the substrate concentration (1/[S]).

It is important to note that while linearized plots like the Lineweaver-Burk plot are useful for visualizing inhibition patterns, they can distort experimental errors. nih.gov The transformation of data to fit a linear model gives undue weight to measurements taken at low substrate concentrations, which often have the largest errors.

Plot Type Y-axis X-axis Interpretation for Competitive Inhibition
Lineweaver-Burk1/Velocity1/[Substrate]Lines intersect at the y-axis (1/V_max)
Hanes-Woolf[Substrate]/Velocity[Substrate]Lines intersect at the y-axis (K_m/V_max)
Eadie-HofsteeVelocityVelocity/[Substrate]Lines intersect at the y-axis (V_max)

This table provides a summary of common linearized plots used in enzyme kinetics.

Non-linear Regression for Kinetic Parameter Estimation

Modern enzyme kinetic analysis increasingly favors non-linear regression for the direct estimation of kinetic parameters. nih.gov This statistical method fits the experimental data directly to the Michaelis-Menten equation or other relevant kinetic models without the data transformation required for linearized plots. wikipedia.org The primary advantage of non-linear regression is the avoidance of the error distortion inherent in methods like the Lineweaver-Burk plot, leading to more accurate and reliable estimates of K_m and V_max. nih.gov

For an inhibitor like this compound, non-linear regression would be the method of choice to precisely determine its inhibition constant (K_i) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). The analysis involves fitting the initial velocity data, collected at various substrate and inhibitor concentrations, to the appropriate rate equations.

For example, in the case of a competitive inhibitor, the data would be fitted to the equation:

v = (V_max * [S]) / (K_m * (1 + [I]/K_i) + [S])

Where:

v is the initial velocity

V_max is the maximum velocity

[S] is the substrate concentration

K_m is the Michaelis constant

[I] is the inhibitor concentration

K_i is the inhibition constant

Software packages are widely available to perform these calculations, providing robust estimates of the kinetic parameters and their associated standard errors. nih.gov This approach is particularly useful when dealing with complex kinetic behaviors or when analyzing data from nucleoside analogs where precise determination of potency is crucial. biorxiv.org

Cellular Uptake and Metabolism at a Fundamental Biochemical Level (Non-Clinical)

The biological activity of nucleoside analogs like this compound is contingent upon their entry into the cell and subsequent metabolic activation. Based on extensive studies of related 7-deazaadenosine compounds, a general pathway for the cellular uptake and metabolism can be inferred.

Cellular entry is typically mediated by nucleoside transporters present on the cell membrane. wikipedia.orgdntb.gov.ua Once inside the cell, this compound is expected to be recognized by cellular kinases. Adenosine kinase is a likely candidate to catalyze the first phosphorylation step, converting the nucleoside into its 5'-monophosphate derivative. wikipedia.org This initial phosphorylation is often the rate-limiting step in the activation of nucleoside analogs.

Subsequent phosphorylation events, catalyzed by other cellular kinases, would lead to the formation of the corresponding 5'-diphosphate and 5'-triphosphate. The triphosphate form is generally the active metabolite that can then interact with various intracellular targets, such as polymerases. wikipedia.org

Studies on the 7-deazaadenosine analog tubercidin (B1682034) have shown that it is phosphorylated in cells to its mono-, di-, and triphosphate forms, which are subsequently incorporated into nucleic acids. aacrjournals.org Research on another analog, 7-(2-Thienyl)-7-deazaadenosine (AB61), demonstrated its uptake and phosphorylation to the monophosphate form in various cell lines, although the diphosphate (B83284) and triphosphate forms were not detected, possibly due to rapid incorporation into macromolecules or low concentrations. aacrjournals.org The efficiency of these metabolic steps can vary significantly between different cell types, which can account for differential cellular responses to the compound. aacrjournals.org

Metabolic Step Enzyme (Putative) Product
Cellular UptakeNucleoside TransportersIntracellular this compound
First PhosphorylationAdenosine KinaseThis compound-5'-monophosphate
Second PhosphorylationNucleoside Monophosphate KinaseThis compound-5'-diphosphate
Third PhosphorylationNucleoside Diphosphate KinaseThis compound-5'-triphosphate

This table outlines the probable metabolic activation pathway of this compound based on the metabolism of related analogs.

Role in Probing Specific Molecular Targets in in vitro Biological Systems

Modified nucleosides, including 7-deazaadenosine analogs, serve as valuable chemical probes to investigate the structure and function of enzymes and nucleic acids in in vitro systems. The replacement of the N7 nitrogen with a carbon atom in the purine ring alters the hydrogen bonding potential in the major groove of DNA and RNA without disrupting the Watson-Crick base pairing. glenresearch.com This property makes them useful tools for studying nucleic acid-protein interactions.

7-deazaadenosine and its derivatives have been utilized to probe the active sites of various enzymes. For example, tubercidin (7-deazaadenosine) has been shown to be a substrate for adenosine kinase and an inhibitor of other enzymes involved in purine metabolism. nih.gov Tricyclic derivatives of 7-deazaadenosine have been used as fluorescent probes to study enzyme-substrate complexes with purine nucleoside phosphorylase (PNP). mdpi.com

Furthermore, the triphosphate form of 7-deazaadenosine can be incorporated into DNA and RNA by polymerases, allowing for the study of nucleic acid synthesis and function. oup.comoup.com The incorporation of these analogs can help to delineate the importance of specific functional groups on the nucleobase for enzymatic recognition and processing. For instance, 7-deazaadenosine triphosphate has been used to study the activity of RNA-editing adenosine deaminases (ADARs). oup.com

Computational and Theoretical Investigations of 7 Deaza 2,8 Diazaadenosine

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. This method is instrumental in structure-based drug design for predicting binding modes and estimating the strength of interaction.

Prediction of Ligand-Protein and Ligand-Nucleic Acid Binding Sites

Computational studies on the pyrazolo[3,4-d]pyrimidine scaffold, which forms the core of 7-Deaza-2,8-diazaadenosine, have established it as an effective bioisostere of the natural purine (B94841) ring. nih.gov This structural similarity allows it to target ATP-binding sites in various enzymes. Molecular docking studies on derivatives of this scaffold have successfully predicted their binding to the hinge region of protein kinases, which is the canonical binding site for adenosine (B11128). nih.govrsc.org Therefore, it is predicted that this compound would similarly target the ATP-binding pockets of protein kinases and other adenosine-binding proteins.

In the context of nucleic acids, theoretical studies on the closely related 7-deaza-8-azaadenine analogues have been performed to understand their impact on duplex stability. researchgate.netkaust.edu.sa These quantum mechanics calculations and crystallographic studies show that the Watson-Crick face of the molecule remains competent for hydrogen bonding with a complementary base like uracil (B121893) or thymine. kaust.edu.sanih.gov The modifications at the 7- and 8-positions are projected into what would be the major groove of a DNA or RNA duplex, suggesting that the compound can be incorporated into nucleic acid structures without disrupting the fundamental base-pairing and helical structure. kaust.edu.sanih.gov

Potential Protein Targets for the Pyrazolo[3,4-d]pyrimidine Scaffold

Target Class Specific Example Predicted Binding Site
Cyclin-Dependent Kinases CDK2 ATP-binding pocket nih.gov
Epidermal Growth Factor Receptor EGFR-Tyrosine Kinase ATP-binding pocket rsc.org
Opioid Receptors Kappa Opioid Receptor (KOR) Orthosteric binding site nih.gov

Identification of Key Interacting Residues and Hydrogen Bonding Patterns

The predictive power of molecular docking extends to identifying the specific amino acid or nucleotide residues that form key interactions with the ligand. For pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, docking simulations consistently show crucial hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme. For example, in CDK2, a critical hydrogen bond with the backbone of Leu83 is a recurring feature for active inhibitors of this class. nih.gov

The intrinsic structure of this compound itself provides the basis for these interactions. Crystallographic analysis of the compound reveals its hydrogen bonding capabilities. nih.gov The molecule possesses hydrogen bond donors (the exocyclic amino group) and multiple nitrogen atoms that can act as hydrogen bond acceptors, allowing it to form a stable, three-dimensional hydrogen-bonded network. nih.gov These are the same groups that would be available to interact with residues in a protein's active site or with a complementary base in a nucleic acid duplex. Theoretical studies confirm that the Watson-Crick hydrogen bonding pattern with uracil is preserved in related 7-deaza-8-aza analogues. researchgate.netkaust.edu.sa

Crystallographic Data and Hydrogen Bonding Potential of this compound

Parameter Observation Implication for Binding
Glycosylic Bond Torsion Angle (χ) -83.2° (high anti) A common conformation for nucleosides in duplex DNA/RNA and protein complexes. nih.gov
Ribofuranose Pucker C2'-endo (S-type) A conformation typical for B-form DNA and many ligand-receptor complexes. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. For ligand-biomolecule complexes, MD simulations are used to assess the stability of the docked pose, investigate conformational changes, and analyze the dynamic nature of the interactions.

Analysis of Dynamic Behavior and Conformational Stability of Compound-Biomolecule Complexes

Although specific MD simulation studies on this compound are not found in the reviewed literature, the methodology has been applied to very similar compounds. For example, MD simulations were used to explore the binding of 7-deazaadenosine analogues to the kappa opioid receptor, helping to validate a stable binding mode consistent with experimental affinity data. nih.gov In another study, MD simulations were employed to analyze the structural stability, hydration, and counter-ion effects on a PNA·DNA duplex containing 8-aza-7-deazaadenine. semanticscholar.org These studies show that the ligand-receptor complex remains stable throughout the simulation, confirming the viability of the predicted binding pose. It is expected that an MD simulation of a stable this compound-biomolecule complex would likewise show that the ligand maintains its key hydrogen bonds and favorable interactions within the binding pocket over time.

Assessment of RMSD, RMSF, and Other Trajectory Analysis Metrics

The analysis of an MD trajectory involves calculating various metrics to quantify the dynamic behavior. The Root Mean Square Deviation (RMSD) measures the average deviation of atomic positions, typically for the ligand or the protein backbone, from a reference structure over the course of the simulation. A low and stable RMSD value indicates that the complex is not undergoing major conformational changes and the binding is stable.

The Root Mean Square Fluctuation (RMSF) is calculated for each residue (or atom) to identify the more flexible or mobile regions of the system. In a protein-ligand complex, higher RMSF values for loops or terminal regions are common, while residues in the binding pocket that interact with the ligand would be expected to have lower RMSF values, indicating they are stabilized by the interaction.

While no specific RMSD or RMSF plots for this compound are available, the analysis of such metrics would be a critical step in any future computational investigation to validate its binding mode and assess the dynamic stability of its complex with a biological target.

Quantum Mechanical Calculations (e.g., DFT Studies)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. Such studies on nucleoside analogs like this compound provide a theoretical framework for understanding their behavior at a subatomic level.

Analysis of Electronic Structure and Reactivity

The electronic structure of a molecule, defined by the arrangement and energy of its molecular orbitals, is key to its stability and reactivity. DFT calculations are frequently used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity; a smaller gap suggests higher reactivity. ethz.ch

For the core heterocyclic system of this compound, 4-aminopyrazolo[3,4-d]pyrimidine, DFT calculations have been performed to determine these electronic parameters. researchgate.net These studies reveal how charge is distributed across the molecule and predict its kinetic stability. ethz.ch The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. nih.gov Analysis of these frontier molecular orbitals (FMOs) helps in understanding charge transfer within the molecule, which is crucial for its interactions with biological targets. jchemrev.comresearchgate.net

While specific DFT data for the full this compound nucleoside is not widely published, calculations on its aglycone and related 7-deazapurine derivatives show that modifications to the purine core significantly influence the electronic properties. researchgate.net For instance, the introduction of electron-withdrawing or -donating groups can alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. ethz.chresearchgate.net

Below is an illustrative table of electronic properties that can be derived from DFT calculations, based on data for analogous pyrazolo[3,4-d]pyrimidine systems.

Calculated PropertyTypical Value (a.u.) for Analogous SystemsSignificance
Total Energy (E)-735.6Overall stability of the molecule
HOMO Energy-0.23Electron-donating capability
LUMO Energy-0.04Electron-accepting capability
HOMO-LUMO Gap (ΔE)0.19Chemical reactivity and kinetic stability
Dipole Moment (µ)7.5 DebyePolarity and intermolecular interactions

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable descriptor for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.govtandfonline.com In these maps, regions of negative electrostatic potential (typically colored red) are susceptible to electrophilic attack and indicate sites that can act as hydrogen bond acceptors. Conversely, regions of positive potential (colored blue) are prone to nucleophilic attack, while green areas represent neutral potential. researchgate.net

For nucleoside analogs, MEP analysis is crucial for understanding interactions with enzymes and receptors. researchgate.net In the case of this compound, the substitution of carbon for nitrogen at position 7 and the introduction of nitrogens at positions 2 and 8 significantly alter the electrostatic landscape compared to natural adenosine. The removal of the electronegative N7 atom, for instance, is known to diminish the negative electrostatic potential in the major groove of DNA when such analogs are incorporated. acs.orgnih.govresearchgate.net

Quantum chemical calculations on related 8-aza-7-deazapurine nucleosides have utilized MEP maps to reveal areas of condensed negative potential around the heteroatoms, which influences the molecule's preferred conformation and interaction sites. nii.ac.jp An MEP analysis of this compound would precisely map the electron-rich nitrogen atoms in the pyrazolo[3,4-d] jchemrev.comoup.comnih.govtriazine ring system and the amino group, identifying them as likely sites for hydrogen bonding and coordination with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.govresearchgate.net

For the design of analogs of this compound, a QSAR study would involve synthesizing a library of related compounds with variations at different positions (e.g., on the sugar moiety or the heterocyclic base) and measuring their activity in a relevant assay. Subsequently, various molecular descriptors for these analogs would be calculated. These descriptors fall into several categories:

Constitutional (1D): Molecular weight, number of atoms, etc.

Topological (2D): Based on the 2D graph of the molecule, such as connectivity indices.

Geometrical (3D): Based on the 3D structure, such as molecular surface area.

Physicochemical: LogP (lipophilicity), polarizability, etc.

Statistical methods are then used to build a model that relates a combination of these descriptors to the observed activity. QSAR studies have been successfully applied to various series of purine and nucleoside analogs to develop models for predicting activities such as anti-HIV or anticancer potency. nih.govacs.orgresearchgate.net Such models can identify the key structural features that enhance or diminish activity, providing a roadmap for the rational design of more potent analogs.

The following table presents a selection of molecular descriptors commonly used in QSAR studies of nucleoside analogs.

Descriptor ClassExample DescriptorInformation Encoded
TopologicalWiener IndexMolecular branching and compactness
GeometricalMolecular Surface AreaSize and shape of the molecule
ElectronicDipole MomentPolarity and charge distribution
PhysicochemicalLogPLipophilicity/hydrophilicity balance
Quantum-ChemicalHOMO/LUMO EnergyElectron donating/accepting ability

In Silico Prediction of ADMET Properties for Research Tool Development (Excluding Human/Clinical Efficacy/Safety)

For a nucleoside analog to be a useful research tool, particularly in cell-based or in vivo studies, it must possess suitable physicochemical and pharmacokinetic properties. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational models is a critical step in the early stages of development. researchgate.net These in silico methods help to identify potential liabilities, such as poor membrane permeability or high toxicity, before resource-intensive synthesis and testing are undertaken. nih.govbiotechnologia-journal.org

Various online servers and software packages (e.g., admetSAR, SwissADME) are available to predict a wide range of ADMET-related properties. nih.govnih.govufsm.br For a research tool like this compound, key predicted properties would include:

Absorption: Parameters like human intestinal absorption and cell permeability (e.g., Caco-2 permeability).

Distribution: Predictions of properties like blood-brain barrier penetration and plasma protein binding.

Metabolism: Likelihood of being a substrate or inhibitor for major metabolic enzymes like cytochrome P450s.

Toxicity: Predictions for mutagenicity (Ames test), carcinogenicity, and potential for hepatotoxicity.

A crucial part of this analysis is the evaluation of "drug-likeness," often assessed using rules like Lipinski's Rule of Five. nih.gov These rules evaluate properties such as molecular weight, LogP, and the number of hydrogen bond donors and acceptors to predict if a compound is likely to have good oral bioavailability. While not directly relevant for all research applications, they provide a general guide to a compound's physicochemical suitability. biotechnologia-journal.org

The table below summarizes key ADMET properties that are typically predicted in silico for the development of nucleoside analog research tools.

ADMET CategoryPredicted PropertyImportance for a Research Tool
AbsorptionHuman Intestinal Absorption (HIA)Indicates potential for absorption in whole-organism studies.
AbsorptionCaco-2 PermeabilityPredicts passage across the intestinal cell barrier.
DistributionBlood-Brain Barrier (BBB) PenetrationDetermines if the compound can be used for CNS studies.
MetabolismCYP450 Substrate/InhibitorPredicts metabolic stability and potential for drug-drug interactions.
ToxicityAMES ToxicityFlags potential for mutagenicity.
PhysicochemicalLipinski's Rule of FiveGeneral assessment of drug-like properties.

Advanced Research Applications and Future Directions

Development of 7-Deaza-2,8-diazaadenosine as a Scaffold for Chemical Biology Tools

The distinct structure of this compound makes it an ideal scaffold for creating a variety of chemical biology tools. By modifying its structure, researchers can develop probes to investigate complex biological processes.

One key application is in the creation of fluorescent probes. For instance, the precursor 1,N6-Etheno-7-deaza-2,8-diazaadenosine exhibits fluorescence with an emission maximum at 531 nm in a phosphate (B84403) buffer at pH 7.0. nih.govrsc.org This intrinsic fluorescence, which is shifted to a longer wavelength compared to similar compounds, provides a foundation for developing sensitive probes for bio-imaging and other analytical techniques. nih.govrsc.org Researchers have also focused on designing and synthesizing other environmentally sensitive fluorescent derivatives of this compound. nihon-u.ac.jp

Furthermore, the 7-deazapurine core is amenable to the attachment of various functional groups through techniques like the "Click" reaction, which involves the conjugation of alkynes and azides. mdpi.com This allows for the bioconjugation of this compound to other molecules, such as proteins or nucleic acids, to study their interactions and functions within a cellular context. The ability to introduce modifications at specific positions, such as the 7-position of the purine (B94841) ring, enables the development of tailored tools for specific research questions. mdpi.comuantwerpen.be

Exploration of Unexplored Molecular Mechanisms and Biological Targets

The structural modifications in this compound, compared to natural adenosine (B11128), can lead to altered interactions with biological targets, thereby revealing novel molecular mechanisms. The replacement of nitrogen at the 7-position with a carbon atom, a defining feature of 7-deazapurines, can influence hydrogen bonding and base stacking interactions within DNA and RNA. trilinkbiotech.com This can affect the activity of enzymes that interact with nucleic acids, such as polymerases and reverse transcriptases. glenresearch.comglenresearch.com

Research into related 7-deazapurine analogs has provided insights into their potential biological targets. For example, certain 7-deazapurine nucleosides have shown inhibitory activity against the West Nile Virus (WNV) RNA-dependent RNA polymerase. nih.gov Specifically, 7-deaza-2'-C-methyladenosine demonstrated significant protection in a mouse model of WNV infection. nih.gov This suggests that this compound and its derivatives could be explored as potential inhibitors of viral polymerases or other key enzymes in infectious diseases.

Moreover, studies on pyrazolo[3,4-d]pyrimidine nucleosides, a class of compounds that includes the core structure of this compound, have identified them as potential agents against parasites like Trypanosoma cruzi and Leishmania. uantwerpen.be These parasites rely on purine salvage pathways, making them susceptible to inhibition by purine analogs. uantwerpen.be The exploration of this compound in this context could uncover new therapeutic strategies for neglected tropical diseases.

Integration into Advanced Analytical and Bio-Imaging Techniques

The unique properties of this compound and its derivatives make them valuable tools for advanced analytical and bio-imaging techniques. The fluorescent properties of some of its precursors and derivatives are particularly noteworthy. nih.govrsc.orgnihon-u.ac.jp

The development of fluorescent nucleoside analogs allows for real-time monitoring of biological processes. For example, fluorescently modified nucleosides can be incorporated into DNA or RNA strands to study their dynamics, interactions with proteins, and conformational changes. The bathochromic shift observed in the fluorescence of 1,N6-Etheno-7-deaza-2,8-diazaadenosine is a desirable feature, as it can reduce background fluorescence from cellular components, leading to improved signal-to-noise ratios in imaging experiments. nih.govrsc.org

Furthermore, the ability to attach reporter molecules, such as fluorophores or biotin, to the 7-deaza scaffold through bioconjugation techniques expands its utility in various analytical assays. seela.net These modified nucleosides can be used in techniques like fluorescence resonance energy transfer (FRET) to measure molecular distances and interactions, or in pull-down assays to identify binding partners.

Challenges in Synthetic Accessibility and Purity for Advanced Research

The synthesis of related 8-aza-7-deaza purine nucleosides also presents challenges, particularly in controlling the regioselectivity of the glycosylation step, which can lead to the formation of different isomers (N9- and N8-glycosylated products). mdpi.com The separation of these isomers requires careful chromatographic purification. mdpi.com Achieving high purity is crucial for ensuring the reliability and reproducibility of experimental results in advanced research applications. The development of more efficient and scalable synthetic routes is therefore a critical area for future research.

Potential for New Derivations and Modifications for Specific Research Questions

The scaffold of this compound offers significant potential for the creation of new derivatives and modifications to address specific research questions. The ability to introduce a wide range of substituents at various positions on the purine ring and the ribose sugar allows for the fine-tuning of the compound's properties.

Researchers are actively exploring the synthesis of novel derivatives with altered biological activities and spectroscopic properties. For example, modifications at the 6 and 7-positions of the purine ring of related 8-aza-7-deaza purine nucleosides have been investigated. mdpi.com The introduction of different functional groups can influence the compound's ability to interact with specific biological targets.

The development of structure-activity relationships (SARs) is crucial for guiding the design of new derivatives. ucl.ac.uk By systematically modifying the structure of this compound and evaluating the effects on its biological activity, researchers can identify key structural features responsible for its desired properties. This knowledge can then be used to design more potent and selective inhibitors, probes, or other research tools. The exploration of different ribofuranose modifications could also lead to analogs with improved metabolic stability or cellular uptake. uantwerpen.be

Q & A

Q. Basic Research Focus

  • HPLC : Assess purity (>95% for 7-deaza-dGTP) and quantify byproducts (e.g., 7-deaza-dGDP) .
  • Mass Spectrometry : Confirm molecular weights (e.g., 506.19 g/mol for 7-deaza-dGTP) .
  • NMR : Assign tautomeric states (e.g., ¹H/¹⁵N-NMR for hydrogen bonding patterns) .

How does this compound compare to other modified nucleosides in mutagenesis studies?

Advanced Research Focus
this compound reduces replication errors compared to natural deoxyguanosine. For example, in E. coli Pol I, 7-deaza-dGTP incorporation decreased mismatch rates by 50% versus dGTP, as measured by primer extension assays .
Experimental Design :

  • Use polymerase fidelity assays (e.g., steady-state kinetics with dNTP analogs).
  • Compare error rates via next-generation sequencing of replicated templates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.